N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3,4-Dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core structure with substitutions at positions 3, 5, 6, and the amine group. The compound features:
- N-(3,4-Dimethylphenyl)amine: Introduces electron-donating methyl substituents, which may modulate solubility and metabolic stability.
For example, similar compounds (e.g., 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) are synthesized using 7-chloropyrazolo[1,5-a]pyrimidine intermediates reacted with amines under basic conditions .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)25-21-16(3)17(4)24-22-20(13-23-26(21)22)18-8-6-5-7-9-18/h5-13,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUWLKASAVXKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the N-(3,4-dimethylphenyl) and 5,6-dimethyl-3-phenyl groups: This step involves the functionalization of the pyrazolo[1,5-a]pyrimidine core through various substitution reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the aromatic rings or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Case Studies
- Study on Lung Cancer : Research conducted by Wei et al. demonstrated that derivatives of pyrazolo compounds, including this compound, exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 26 µM .
- Breast Cancer Efficacy : Another study found that similar compounds inhibited the proliferation of MCF7 breast cancer cells, indicating their potential as therapeutic agents in treating breast cancer .
Anti-inflammatory Activity
The compound has shown efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases.
Research Findings
- Cytokine Inhibition : In vitro studies indicated that pyrazolo derivatives could significantly lower levels of pro-inflammatory cytokines in LPS-induced macrophages . This suggests a potential application in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
Mechanisms Identified
- Oxidative Stress Reduction : The compound appears to reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases.
- Neurotransmitter Modulation : It may also modulate neurotransmitter systems, enhancing cognitive functions and potentially offering therapeutic benefits in disorders like Alzheimer's disease.
Synthesis and Structural Analysis
The synthesis of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods:
- Retrosynthetic Analysis : Utilizing modern synthetic techniques allows for efficient production of this compound. The synthesis often involves multi-step reactions starting from simpler pyrazole derivatives .
Future Directions and Research Opportunities
Given its diverse applications, further research is warranted to fully explore the potential of this compound:
- Clinical Trials : Future clinical trials should focus on evaluating its safety and efficacy in humans.
- Combination Therapies : Investigating the compound's effects in combination with other anticancer agents may enhance its therapeutic profile.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolopyrimidine derivatives exhibit structural diversity, primarily through substitutions at positions 3, 5, and the amine group. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) improve anti-mycobacterial activity (MIC: 0.5 µg/mL for compound 33) .
- Bulky aryl groups (e.g., p-tolyl at position 5) enhance steric hindrance but may reduce solubility .
Amine Group Modifications: Pyridin-2-ylmethyl amines (e.g., compound 3) are common in anti-Wolbachia agents, while 3,4-dimethylphenyl amines (target compound) may offer metabolic stability due to methyl group protection . Piperidine or dimethylamino substituents on the pyridine ring (e.g., compound 50) improve solubility without compromising activity .
Physical Properties :
Biological Activity
N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound with significant biological activity, particularly in the context of therapeutic applications. This article reviews its biological properties, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H22N4
- Molecular Weight : 342.4 g/mol
- CAS Number : 890617-48-8
The structure consists of a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of dimethyl and phenyl groups contributes to its pharmacological profile.
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication by targeting host kinases involved in viral entry and replication processes. The compound's mechanism may involve modulation of cellular pathways critical for viral survival and proliferation .
Anticancer Activity
Several studies highlight the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, one study demonstrated that a related compound exhibited potent cytotoxicity against various cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics . This suggests that this compound may also possess similar properties.
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have shown that related compounds effectively induce apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may function through inhibition of key signaling pathways involved in cell proliferation and survival. This includes the modulation of proteins that regulate apoptosis and cell cycle progression .
- In Vivo Studies : Preliminary animal models indicate that pyrazolo[1,5-a]pyrimidine derivatives can reduce tumor growth significantly when administered at appropriate doses . These findings support further investigation into their efficacy as therapeutic agents.
Summary of Biological Activities
| Activity Type | Mechanism | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|---|
| Antiviral | Kinase inhibition | Not specified | Various viral models |
| Anticancer | Apoptosis induction | 0.3 - 0.5 | ALL and NB cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
